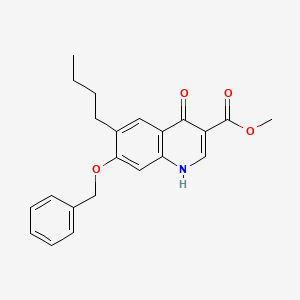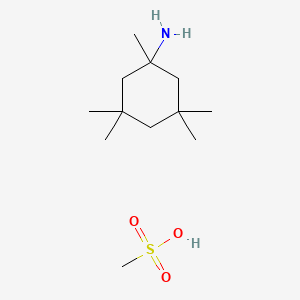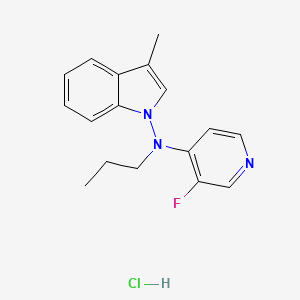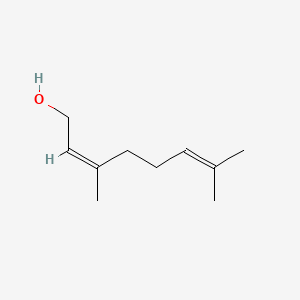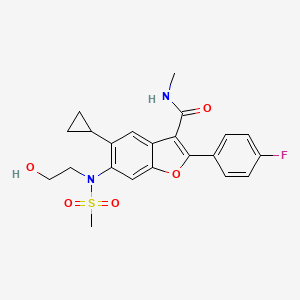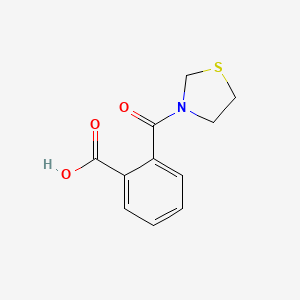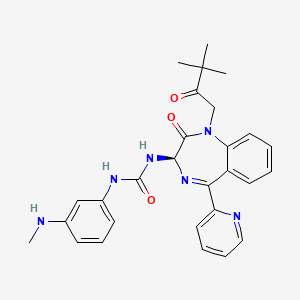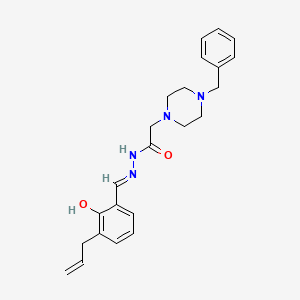
Pac-1
説明
PAC-1, or Procaspase-activating compound 1, is an ortho-hydroxy N-acyl hydrazine compound . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma . High doses of PAC-1 can promote neuroexcitation .
Synthesis Analysis
A novel series of first procaspase activating compound (PAC-1) analogues was designed, synthesized, and evaluated for antitumor activity . The structures of all the compounds were confirmed by 1H NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular formula of PAC-1 is C23H28N4O2 . Its average mass is 392.494 Da and its monoisotopic mass is 392.221222 Da .
Chemical Reactions Analysis
While specific chemical reactions involving PAC-1 are not detailed in the search results, it’s known that PAC-1 is used in coagulation processes .
Physical And Chemical Properties Analysis
PAC-1 has a molecular weight of 392.5 . It is soluble in DMSO at 48 mg/mL . The recommended storage conditions are -20°C for the powder form and -80°C for the solvent form .
科学的研究の応用
Mechanism of Action and Preclinical Promise
- Procaspase-3 Activation for Glioblastoma Therapy : Pac-1, as an orally administered procaspase-3 activating drug, has shown preclinical promise for glioblastoma therapy. Its ability to cross the blood-brain barrier and reach intracranial brain tumors in effective concentrations makes it particularly useful for treating glioblastoma, an aggressive brain cancer. Preclinical testing demonstrated significant survival benefits and low systemic toxicity in orthotopic animal models of glioblastoma, highlighting its potential as a small molecule for further clinical development (Joshi et al., 2015).
Phase I Clinical Study
- Advanced Malignancies Treatment : A Phase I study of Pac-1, in combination with temozolomide, focused on patients with refractory high-grade astrocytomas. This study assessed the safety, pharmacokinetics, and preliminary clinical activity of Pac-1 as a single agent and in combination therapy. The results demonstrated that Pac-1 is well tolerated, with 750 mg determined as the maximum tolerated dose. The combination of Pac-1 and temozolomide continues to enroll patients, suggesting potential for advanced malignancies treatment (Danciu et al., 2019).
Antitumor Activity
- Small Molecular Targeted Drug Development : Pac-1 is highlighted as a new type of small molecular targeted drug being developed for caspase-3 zymogen (procaspase-3) activation. In vitro studies have shown that it can selectively inhibit tumor cell activity by directly activating procaspase-3 to induce apoptosis. This antitumor effect was evident in vivo, for instance, in a subcutaneous transplanted mice model of lung cancer, demonstrating Pac-1's reliable antitumor activities and potential for future chemical structure modification to enhance its anti-tumor activities and bioavailability (Wang Zhi-min, 2013).
Cellular Co-localization with Caspase-3
- Direct Activation of Procaspase-3 : Research has shown that Pac-1 activates procaspase-3 in vitro through the chelation of inhibitory zinc ions and induces apoptotic death in cancer cells in culture and in mouse xenograft models. A study focused on the structure-activity relationship of Pac-1 demonstrated its co-localization with sites of caspase-3 activity in cancer cells, reinforcing the hypothesis that Pac-1 induces apoptosis through the direct activation of procaspase-3. This insight is crucial for the design and discovery of next-generation procaspase-3 activating compounds, potentially offering a new direction for anticancer therapy (Peterson et al., 2009).
将来の方向性
The findings from the clinical trial are noteworthy because the drug was tested in a small number of patients with advanced disease . The trial enrolled cancer patients with advanced disease who had run out of other treatment options . The clinical trial and another testing PAC-1 against brain cancer involve patients and clinicians at three institutions . The results suggest that PAC-1 dose at 750 mg/day is recommended for phase 2 studies . The activity of PAC-1 in treatment-refractory neuroendocrine tumors warrants further investigation .
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRVGJCPCNMKT-LFVJCYFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897425 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pac-1 | |
CAS RN |
315183-21-2 | |
| Record name | PAC-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAC-1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAC-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAC-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



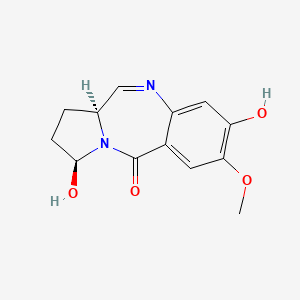
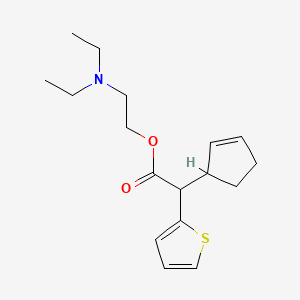
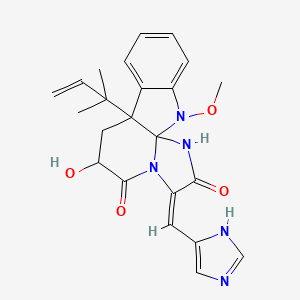
![(9R)-9-[(S)-1H-Benzimidazol-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1678189.png)
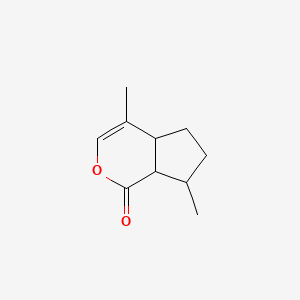
![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
